2-methyl-3,4-dihydro-2H-1lambda4,4-benzothiazin-1-one
Description
Properties
IUPAC Name |
2-methyl-3,4-dihydro-2H-1λ4,4-benzothiazine 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-7-6-10-8-4-2-3-5-9(8)12(7)11/h2-5,7,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGQIOYXLFWFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2S1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Summary
- Starting Materials: N,N'-dimethyl-3,3'-dithiodipropionamide or N-methyl-3-mercaptopropionamide.
- Catalyst: Alkali metal iodide (e.g., potassium iodide).
- Solvent: Organic solvents such as ethyl acetate, methylene dichloride, toluene, or benzene.
- Halogenating Agent: Chlorine (preferred), bromine, sulfuryl chloride, or N-chlorosuccinimide.
- Neutralizing Agent: Alkali such as sodium bicarbonate or soda ash.
Stepwise Procedure
-
- Mix the starting amide compound with an organic solvent in a weight ratio of 1:2 to 1:5.
- Add alkali metal iodide catalyst at 0.1–1% weight relative to the amide.
-
- Cool the mixture to 0–20 °C.
- Add the halogenating agent in a molar ratio of 2–3:1 relative to the amide.
- Stir for 1–2 hours to form the hydrochloride intermediate.
-
- Filter and wash the precipitated hydrochloride salt.
- Neutralize with alkali to pH 5.0–7.0 to obtain the target compound.
Advantages
- High purity (>99.9%) of the product.
- Effective suppression of unwanted chlorinated by-products.
- High yield (~80%).
- Industrial scalability due to simple filtration and neutralization steps.
Experimental Data Summary
| Example | Starting Material | Solvent | Catalyst (wt%) | Halogenating Agent | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | N,N'-dimethyl-3,3'-dithiodipropionamide | Methylene dichloride | 0.2 | Chlorine | 80 | >99.9 | Standard conditions |
| 7 | N-methyl-3-mercaptopropionamide | Methylene dichloride | 0.2 | Chlorine | 81 | >99.9 | Alternative thiol starting material |
Data adapted from patent CN102786491A
Analysis and Applicability to 2-Methyl-3,4-dihydro-2H-1lambda4,4-benzothiazin-1-one
While the patent focuses on 2-methyl-4-isothiazolin-3-one, the methodology of using halogenation of sulfur- and nitrogen-containing amides with catalytic iodide and controlled neutralization can be adapted for the synthesis of benzothiazine derivatives. Key considerations include:
- Selection of appropriate aminothiophenol or related precursors capable of cyclizing to the benzothiazine ring.
- Optimization of halogenation conditions to favor ring closure without over-chlorination.
- Use of catalysts to improve selectivity and yield.
Summary Table of Preparation Parameters
| Parameter | Recommended Range/Options | Comments |
|---|---|---|
| Starting materials | N,N'-dimethyl-3,3'-dithiodipropionamide or N-methyl-3-mercaptopropionamide | Precursors with thiol and amide functionalities |
| Organic solvents | Ethyl acetate, methylene dichloride, toluene, benzene, xylene | Choice affects solubility and reaction kinetics |
| Catalyst | Potassium iodide, sodium iodide, lithium iodide | Enhances halogenation efficiency |
| Halogenating agents | Chlorine (preferred), bromine, sulfuryl chloride | Chlorine provides best purity and yield |
| Reaction temperature | 0–20 °C | Low temperature controls side reactions |
| Neutralizing agents | Sodium bicarbonate, soda ash | Adjusts pH to isolate pure product |
| Purity achieved | >99.9% | High purity critical for industrial applications |
| Yield | ~80% | High yield with minimal by-product formation |
Chemical Reactions Analysis
Types of Reactions
2-methyl-3,4-dihydro-2H-1lambda4,4-benzothiazin-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles like amines or alcohols .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzothiazine derivatives
Substitution: Substituted benzothiazine derivatives
Scientific Research Applications
2-methyl-3,4-dihydro-2H-1lambda4,4-benzothiazin-1-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-methyl-3,4-dihydro-2H-1lambda4,4-benzothiazin-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-3,4-dihydro-2H-1,4-benzothiazin-3-one
- Structural Differences: Substituents: The triazolylmethyl group at position 4 introduces a triazole ring, enabling hydrogen bonding and π-π stacking interactions, which are absent in the methyl-substituted target compound.
- Biological Implications: This compound is explicitly noted for antimicrobial and antimalarial activities, attributed to the triazole moiety’s ability to interact with microbial enzymes or DNA . The target compound’s simpler methyl group may reduce steric hindrance, improving membrane permeability but possibly limiting target specificity.
2-Benzyl-3-(4-methoxyphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione
- Structural Differences: Core Heterocycle: The benzothiadiazine ring contains two nitrogen atoms and a sulfur atom, differing from the benzothiazine’s single nitrogen. This alters electronic properties and hydrogen-bonding capacity. Substituents: The benzyl and methoxyphenyl groups increase molecular weight (380.46 g/mol) and lipophilicity compared to the target compound (193.26 g/mol).
- Biological Implications :
Data Table: Structural and Functional Comparison
*Inferred from benzothiazine class activities .
Key Research Findings
- Bulky substituents like triazolylmethyl (in the compound) improve binding to enzymes (e.g., microbial dihydrofolate reductase) but may limit bioavailability .
- Heterocycle Variations :
- Crystallographic Insights :
- SHELX refinement methods (used in ) confirm precise bond lengths (e.g., C–H = 0.93–0.97 Å) and hydrogen placement, critical for understanding molecular interactions .
Biological Activity
2-Methyl-3,4-dihydro-2H-1λ4,4-benzothiazin-1-one is a compound of interest due to its potential biological activities. This benzothiazine derivative has been studied for various pharmacological properties, including its role as an inhibitor of key enzymes and its effects on cellular processes.
- Chemical Formula : C₉H₁₁NS
- Molecular Weight : 167.26 g/mol
- CAS Number : 58960-00-2
- Density : 1.084 g/cm³ at 25 °C
- Boiling Point : 77 °C at 0.01 mmHg
Biological Activity Overview
The biological activities of 2-methyl-3,4-dihydro-2H-1λ4,4-benzothiazin-1-one have been investigated in several studies, revealing its potential as an enzyme inhibitor and its effects on various cellular mechanisms.
Enzyme Inhibition
One of the prominent biological activities of this compound is its inhibition of tyrosinase, an enzyme crucial in melanin biosynthesis. Tyrosinase inhibitors are sought after for their applications in treating hyperpigmentation disorders.
Key Findings :
- The compound and its analogs exhibited strong inhibitory effects on mushroom tyrosinase.
- In a comparative study, one analog demonstrated an IC50 value of , significantly stronger than traditional inhibitors like kojic acid (IC50 = ) .
Antioxidant Activity
In addition to enzyme inhibition, the compound has shown promising antioxidant properties. This was evaluated using standard assays such as DPPH and ABTS.
Antioxidant Efficacy Results :
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 2-Methyl-BTZ | 17.68 | Not specified |
| Kojic Acid | Not specified | 54.81 |
These results suggest that the compound may help mitigate oxidative stress in biological systems .
Study on Melanogenesis Inhibition
A study focused on the effects of the compound on B16F10 murine melanoma cells demonstrated its ability to inhibit melanogenesis effectively. The study reported that treatment with the compound did not exhibit cytotoxic effects at concentrations up to over a period of 48 hours .
Kinetic Studies
Kinetic studies using Lineweaver-Burk plots revealed that the compound acts as a non-competitive inhibitor against tyrosinase when l-Dopa is used as a substrate. The plots indicated that varying concentrations of the compound affected the rate of dopachrome formation in a predictable manner .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methyl-3,4-dihydro-2H-1λ⁴,4-benzothiazin-1-one, and how are reaction conditions optimized?
- Methodological Answer : The synthesis often involves cyclocondensation reactions between thioamide derivatives and α,β-unsaturated ketones. For example, mechanochemical methods using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) enable solvent-free, high-yield synthesis under mild conditions . Optimization includes adjusting molar ratios of reactants, reaction time (typically 30–60 minutes), and temperature (room temperature to 60°C). Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound from byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃, DMSO-d₆) resolve proton environments and confirm ring substitution patterns .
- X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) provides precise bond lengths, angles, and dihedral angles. For example, C–S bond lengths in the thiazinone ring typically range from 1.74–1.78 Å .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical (DFT-calculated) and experimental spectral data?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. To address this:
- Perform DFT calculations (e.g., B3LYP/6-31G* level) with implicit solvent models (e.g., PCM for DMSO) to better match experimental NMR shifts .
- Use variable-temperature NMR to detect dynamic processes (e.g., ring puckering) that may obscure signal splitting .
- Cross-validate with X-ray data to confirm ground-state conformations .
Q. What strategies are employed to address low crystallinity during X-ray diffraction studies?
- Methodological Answer :
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to improve crystal quality. Slow evaporation at 4°C enhances lattice formation .
- Refinement Tweaks : In SHELXL, adjust parameters like SIMU/DELU restraints to model disorder or anisotropic thermal motion .
- Data Collection : For twinned crystals, employ the HKLF5 format in SHELXL to refine twin laws and improve R-factor convergence .
Q. How can reaction mechanisms be analyzed when unexpected byproducts form during synthesis?
- Methodological Answer :
- LC-MS Monitoring : Track intermediates in real-time using reverse-phase C18 columns and acetonitrile/water gradients. Compare retention times with synthetic standards .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at suspected reactive sites (e.g., thioamide nitrogen) to trace bond cleavage/rearrangement via NMR .
- Computational Modeling : Use Gaussian or ORCA to calculate transition states and identify competing pathways (e.g., [3+3] vs. [4+2] cyclization) .
Q. How should conflicting crystallographic data from different refinement software (e.g., SHELXL vs. Olex2) be reconciled?
- Methodological Answer :
- Cross-Validation : Refine the same dataset in both programs and compare residuals (R₁, wR₂). SHELXL often outperforms for high-resolution data (<1.0 Å) due to robust least-squares algorithms .
- Electron Density Maps : Inspect Fo-Fc maps in Olex2 to identify missed solvent molecules or disorder that SHELXL might auto-mask .
- Publication Standards : Follow IUCr guidelines for reporting structure factors (CIF files) to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
